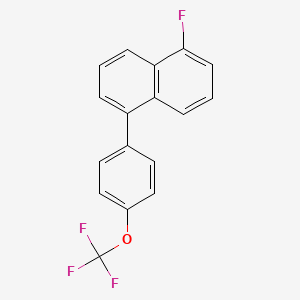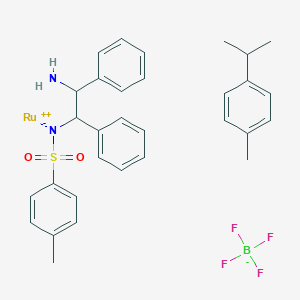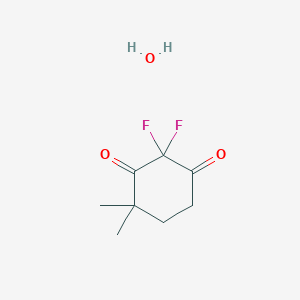
2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate is an organofluorine compound with the molecular formula C8H10F2O2. It is known for its unique chemical structure, which includes two fluorine atoms and a cyclohexanedione core. This compound is used in various scientific research applications due to its distinctive properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate typically involves the fluorination of 4,4-dimethyl-1,3-cyclohexanedione. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste .
化学反应分析
Types of Reactions
2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanedione derivatives.
科学研究应用
2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4,4-Dimethyl-1,3-cyclohexanedione: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoropropanenitrile: Another fluorinated compound with distinct structural and functional characteristics.
Uniqueness
2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate stands out due to its unique combination of fluorine atoms and cyclohexanedione core. This structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications .
属性
分子式 |
C8H12F2O3 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
2,2-difluoro-4,4-dimethylcyclohexane-1,3-dione;hydrate |
InChI |
InChI=1S/C8H10F2O2.H2O/c1-7(2)4-3-5(11)8(9,10)6(7)12;/h3-4H2,1-2H3;1H2 |
InChI 键 |
OEZIKTWGHKZHSU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=O)C(C1=O)(F)F)C.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


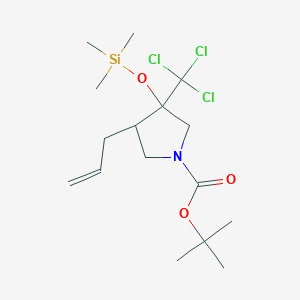
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14790246.png)
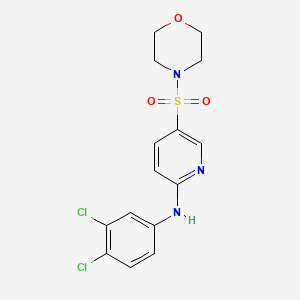
![3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol](/img/structure/B14790257.png)
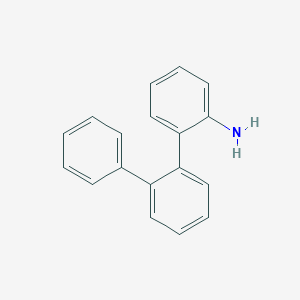
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14790269.png)

![N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide](/img/structure/B14790281.png)

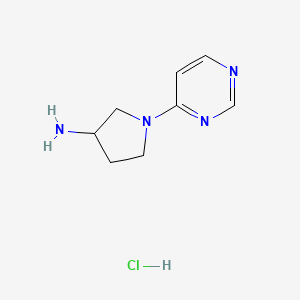
![(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B14790290.png)
![Methyl 5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate](/img/structure/B14790308.png)
